BLI-489 hydrate
説明
BLI-489 hydrate is a penem β-lactamase inhibitor. It has shown activity against class A, C, and D β-lactamases . It is currently being tested in combination therapy for drug-resistant bacteria .
Molecular Structure Analysis
The molecular formula of BLI-489 hydrate is C13H10N3NaO4S . The molecular weight is 327.29 .Chemical Reactions Analysis
BLI-489 hydrate is a penem β-lactamase inhibitor and is active against class A and class C as well as some class D β-lactamases . The combination of Piperacillin and BLI-489 hydrate is efficacious against murine infections caused by class A (including extended-spectrum β-lactamases), class C (AmpC), and class D β-lactamase-expressing pathogens .Physical And Chemical Properties Analysis
The molecular weight of BLI-489 hydrate is 345.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 2 . The exact mass is 345.03953595 g/mol . The monoisotopic mass is also 345.03953595 g/mol . The topological polar surface area is 114 Ų . It has a heavy atom count of 23 .科学的研究の応用
β-Lactamase Inhibitor
BLI-489 is a novel β-lactamase inhibitor . It has been proven to have effective activity against class A, C, and D β-lactamase-producing pathogens when in combination with piperacillin .
Combination Therapy with Imipenem or Meropenem
BLI-489 combined with imipenem or meropenem has shown a synergistic effect against diverse carbapenemase-producing carbapenem-resistant Enterobacterales (CRE) in vivo and in vitro . This includes carbapenem-resistant K. pneumoniae, E. cloacae, and E. coli .
Effective Against Carbapenem-Resistant Strains
BLI-489 combined with imipenem had a synergistic effect on 7/10, 7/9, and 5/6 of carbapenem-resistant K. pneumoniae, E. cloacae, and E. coli, respectively . Similarly, BLI-489 and meropenem had a synergistic effect on 8/10, 9/9, and 6/6 of the isolates, respectively .
Non-Cytotoxic
No cytotoxicity was observed when BLI-489 was used alone or in combination with imipenem or meropenem at the test concentrations .
In Vivo Synergistic Effect
The synergistic effect of BLI-489 combined with imipenem or meropenem was confirmed in vivo by the Galleria mellonella infection model .
Inhibition of Hydrolysis Activities
BLI-489 stably bound to the active sites of OXA-24 and OXA-58 to obstruct the entrance of imipenem and therefore inhibited their hydrolysis activities on imipenem .
作用機序
Target of Action
BLI-489, also known as R56JYB8P8Z, is primarily targeted at β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics, including penicillins, cephalosporins, cephamycins, and carbapenems .
Mode of Action
BLI-489 acts as a β-lactamase inhibitor . It binds to the active sites of β-lactamase enzymes, thereby inhibiting their function . This prevents the enzymes from breaking down β-lactam antibiotics, allowing these antibiotics to effectively kill the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by BLI-489 involves the inhibition of β-lactamase enzymes . By inhibiting these enzymes, BLI-489 prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity . This allows the antibiotics to inhibit the synthesis of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of BLI-489 have been studied in healthy subjects . The compound has been administered intravenously in these studies, and its safety, tolerability, and drug absorption profile have been evaluated . .
Result of Action
The primary result of BLI-489’s action is the enhanced efficacy of β-lactam antibiotics against bacteria that produce β-lactamase enzymes . By inhibiting these enzymes, BLI-489 allows the antibiotics to effectively kill the bacteria, thereby helping to combat bacterial infections .
Action Environment
The efficacy of BLI-489 can be influenced by various environmental factors. For instance, the presence of other antibiotics, such as Piperacillin, can enhance the efficacy of BLI-489 . Moreover, the specific strain of bacteria and the type of β-lactamase enzyme it produces can also affect the compound’s action . .
将来の方向性
特性
IUPAC Name |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWVJXWZXQOSW-ZDFSRXSCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((5,6-dihydro-8H-imidazo(2,1-c)(1,4)oxazin-2-yl)methylene)-7-oxo-, sodium salt (1:1), (5R,6Z)- | |
CAS RN |
623564-40-9 | |
Record name | BLI-489 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623564409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLI-489 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56JYB8P8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。